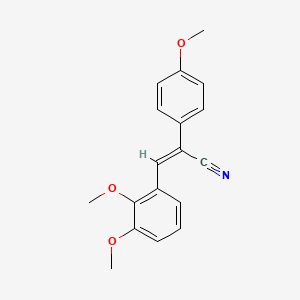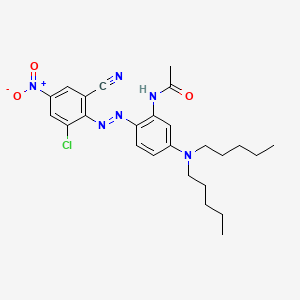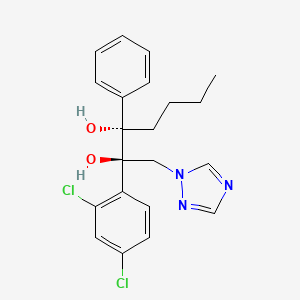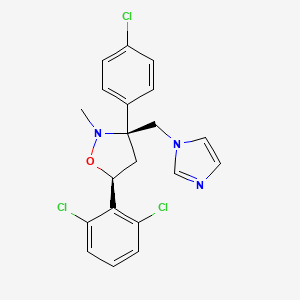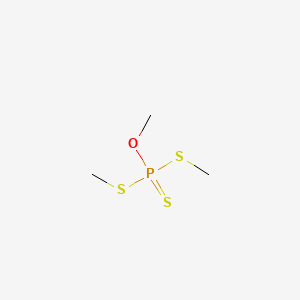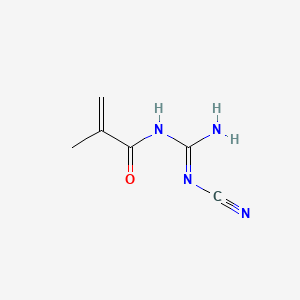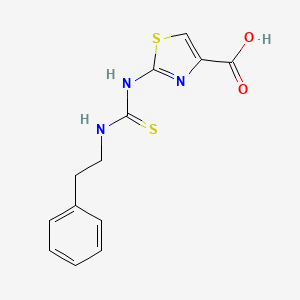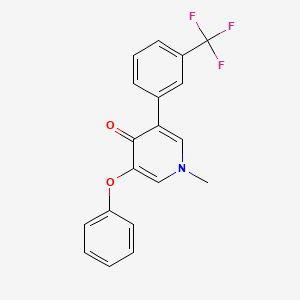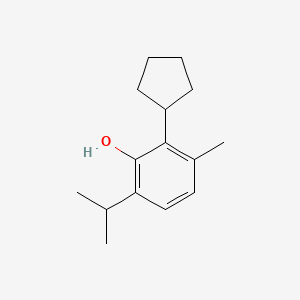
2-Cyclopentyl-6-isopropyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-6-isopropyl-m-cresol is an organic compound with the molecular formula C15H22O It is a derivative of m-cresol, featuring cyclopentyl and isopropyl substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-isopropyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl and isopropyl groups. One common method is the Friedel-Crafts alkylation, where m-cresol reacts with cyclopentyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-6-isopropyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated cresol derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-6-isopropyl-m-cresol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-6-isopropyl-m-cresol involves its interaction with biological targets such as enzymes and cell membranes. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, its hydrophobic cyclopentyl and isopropyl groups can interact with lipid bilayers, altering membrane properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dicyclopentyl-6-isopropyl-m-cresol
- 2-Cyclopentyl-3-methyl-6-isopropylphenol
Uniqueness
2-Cyclopentyl-6-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
94022-21-6 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2-cyclopentyl-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O/c1-10(2)13-9-8-11(3)14(15(13)16)12-6-4-5-7-12/h8-10,12,16H,4-7H2,1-3H3 |
Clave InChI |
YWRSZHDUSLTMCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(C)C)O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)


